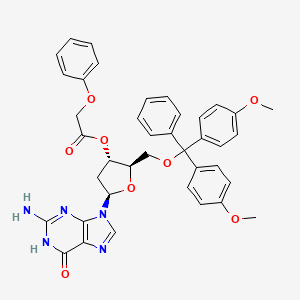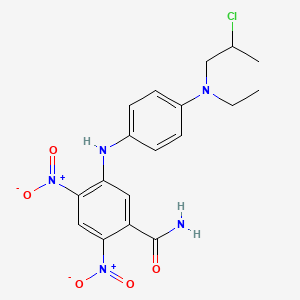
5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropropyl group, an ethylamino group, and a dinitrobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The nitration of aniline derivatives to introduce nitro groups.
Amidation: The formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloropropyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the chloropropyl position.
Wissenschaftliche Forschungsanwendungen
5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The dinitrobenzamide moiety may also contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloropropyl) phosphate (TCPP): A related compound with similar chloropropyl groups.
Tris(2-chloroethyl) phosphate (TCEP): Another organophosphate with similar structural features.
Uniqueness
5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
| 32869-01-5 | |
Molekularformel |
C18H20ClN5O5 |
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
5-[4-[2-chloropropyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H20ClN5O5/c1-3-22(10-11(2)19)13-6-4-12(5-7-13)21-15-8-14(18(20)25)16(23(26)27)9-17(15)24(28)29/h4-9,11,21H,3,10H2,1-2H3,(H2,20,25) |
InChI-Schlüssel |
FNSSTIIVLDFFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)Cl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



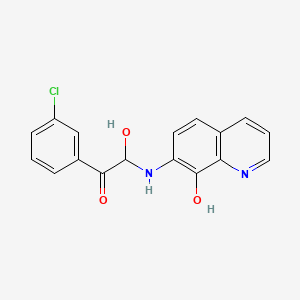

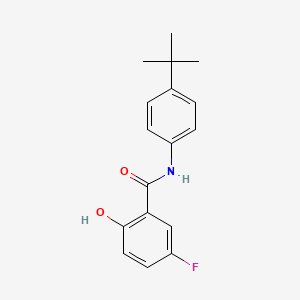

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
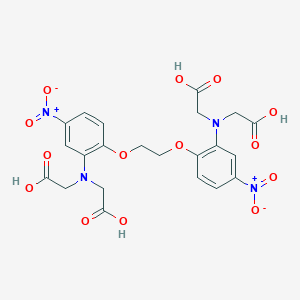
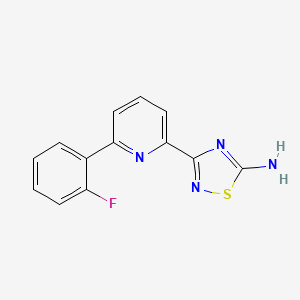
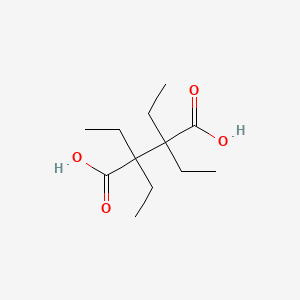
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
